molecular formula C15H18N4O B7449956 5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole

5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole

Cat. No.: B7449956
M. Wt: 270.33 g/mol
InChI Key: RCWZGJQPPXXFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been suggested that the compound may inhibit the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits cytotoxic effects on cancer cells. The compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield and purity. It exhibits potent antitumor, antiviral, and antibacterial activities, making it a promising candidate for drug development. However, the compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action.

Future Directions

There are several future directions for the research of 5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole. One direction is to explore its potential as a fluorescent probe for imaging biological systems. Another direction is to investigate its mechanism of action and identify its molecular targets. Further studies are also needed to evaluate its safety and efficacy for use as a therapeutic agent. Overall, the research on this compound has promising potential for developing new drugs and therapies for various diseases.
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research in this field is needed to explore its full potential for developing new drugs and therapies.

Synthesis Methods

Several methods have been developed for the synthesis of 5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole. One of the commonly used methods involves the reaction of 5-amino-3-(1-ethenylcyclohexylmethyl)-1,2,4-oxadiazole with ethyl chloroformate and triethylamine in the presence of a suitable solvent. This method yields the desired compound in good yield and purity.

Scientific Research Applications

5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.

Properties

IUPAC Name

5-[(1-ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-2-15(6-4-3-5-7-15)8-13-18-14(19-20-13)12-9-16-11-17-10-12/h2,9-11H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWZGJQPPXXFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCCCC1)CC2=NC(=NO2)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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